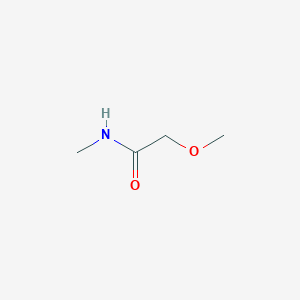

2-methoxy-N-methylacetamide

CAS No.: 57270-75-4

Cat. No.: VC4156990

Molecular Formula: C4H9NO2

Molecular Weight: 103.121

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57270-75-4 |

|---|---|

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.121 |

| IUPAC Name | 2-methoxy-N-methylacetamide |

| Standard InChI | InChI=1S/C4H9NO2/c1-5-4(6)3-7-2/h3H2,1-2H3,(H,5,6) |

| Standard InChI Key | DYJPVSYLWLJPEE-UHFFFAOYSA-N |

| SMILES | CNC(=O)COC |

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Methoxy-N-methylacetamide (-methoxy--methylacetamide) features a planar acetamide core () modified by a methoxy group () and a methyl group () attached to the nitrogen atom. This configuration confers polarity and moderate water solubility, as evidenced by its partition coefficient () . The compound’s structure has been validated via nuclear magnetic resonance (NMR) spectroscopy, with NMR peaks at 3.65 (s, 3H), 3.13 (s, 3H), and 2.08 (s, 3H), corresponding to the methoxy, methyl, and acetyl groups, respectively .

Physicochemical Parameters

Reported physical properties vary slightly across sources, likely due to differences in measurement conditions or purity (Table 1).

Table 1: Comparative Physicochemical Properties of 2-Methoxy-N-Methylacetamide

| Property | Source | Source |

|---|---|---|

| Density (g/cm³) | ||

| Boiling Point (°C) | (literature) | |

| Flash Point (°C) | (121°F) | |

| Vapor Pressure (mmHg) | at 25°C | Not reported |

| Refractive Index | Not reported |

The disparity in boiling points may arise from the compound’s sensitivity to atmospheric pressure during distillation . Similarly, flash point variations could reflect differences in testing methodologies, such as open- versus closed-cup measurements .

Synthesis Methods

Primary Synthetic Route

The most widely documented synthesis involves reacting -methoxymethylamine hydrochloride with acetyl chloride in dichloromethane (DCM) under inert conditions .

Reaction Conditions:

-

Stage 1: -Methoxymethylamine hydrochloride (1.367 g, 14.015 mmol) and triethylamine (TEA, 2.836 g, 28.030 mmol) in DCM at 0°C for 10 minutes.

-

Stage 2: Dropwise addition of acetyl chloride (1.1 g, 14.105 mmol) at 0°C, followed by stirring at 22°C overnight.

Workup:

-

Quenching with saturated .

-

Extraction with DCM, drying over , and vacuum concentration.

This method yields 78% of 2-methoxy-N-methylacetamide as a colorless liquid, confirmed by NMR ( 172.0, 61.1, 32.0, 19.8) .

Alternative Approaches

While the above method dominates literature, other routes include:

-

Amide Coupling: Utilizing Weinreb amide chemistry to react methyl methoxyamine with acetyl halides .

-

Enzymatic Catalysis: Preliminary studies explore lipase-mediated acetylation of methoxyamine derivatives, though yields remain suboptimal (<50%) .

Applications in Chemical Research

Organic Synthesis

2-Methoxy-N-methylacetamide functions as a versatile building block in:

-

Weinreb Amide Applications: Facilitating ketone synthesis via nucleophilic acyl substitutions, critical for constructing marine natural products like myriaporone .

-

Quorum Sensing Studies: Serving as a precursor to 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a Pseudomonas aeruginosa signaling molecule implicated in bacterial virulence .

Pharmaceutical Intermediates

The compound’s stability under acidic conditions enables its use in synthesizing protease inhibitors and antipsychotic agents. For example, it participates in multistep routes to generate 2-alkyl-4-quinolones, which exhibit antimicrobial and anti-inflammatory activities .

Recent Advances and Future Directions

Structural Derivatives

Recent efforts focus on modifying the acetamide backbone to enhance bioactivity. For instance, 2-hydroxy-N-methoxy-N-methylacetamide (CAS 78937-02-7), a hydroxylated analog, shows promise in peptide mimetics but suffers from reduced stability .

Analytical Challenges

Discrepancies in reported properties underscore the need for standardized characterization protocols. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) could resolve ambiguities in purity and composition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume